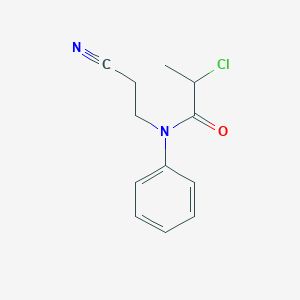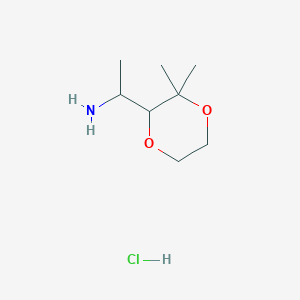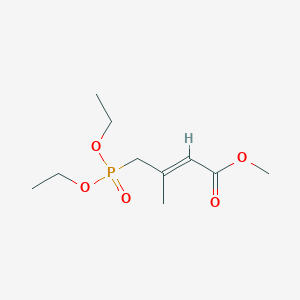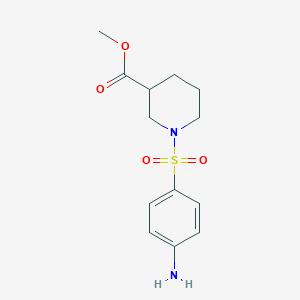
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide” likely belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R’ is an organyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a phenyl group attached to a propanamide backbone, with a cyanoethyl group and a chlorine atom also attached to the backbone .Chemical Reactions Analysis
As an amide, “this compound” would likely undergo reactions typical of this class of compounds. These might include hydrolysis under acidic or basic conditions, reactions with Grignard or organolithium reagents, and others .Scientific Research Applications
Synthesis and Material Science
Synthesis and Structural Analysis : Compounds similar to 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide have been synthesized and characterized through various analytical techniques, such as X-ray diffraction, IR, NMR, and UV-Vis spectra. These studies often focus on understanding the molecular structure, vibrational frequencies, chemical shifts, and electronic properties, which are crucial for designing materials with desired physical and chemical properties (S. Demir et al., 2016).
Polymer Science : Research has been conducted on the synthesis of polyamides and polyimides using similar compounds, demonstrating their utility in creating materials with high thermal stability, solubility in polar solvents, and potential for use in advanced technological applications. These materials are valuable for their mechanical properties and chemical resistance, making them suitable for various industrial applications (Chin‐Ping Yang & Jiun-Hung Lin, 1995).
Organic Chemistry and Catalysis
- Organic Synthesis : The reactivity of compounds closely related to this compound has been explored in the context of organic synthesis, where they serve as intermediates in the preparation of complex molecules. These studies often investigate novel synthetic routes, reaction mechanisms, and the development of catalysts that can improve reaction efficiency and selectivity (Karel Vervisch et al., 2010).
Environmental Science and Toxicology
- Toxicology and Environmental Impact : Some studies have examined the environmental impact and toxicity of chloro-containing compounds, including their accumulation in ecosystems and potential toxicity to plants. These investigations help understand the ecological consequences of using such chemicals and guide the development of safer alternatives (N. Song et al., 2007).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide is Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular signal transduction .
Mode of Action
This compound acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor .
Biochemical Pathways
PKC regulates various cellular activities in response to stimuli . By inhibiting PKC, this compound can affect these pathways and their downstream effects .
Result of Action
This compound has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .
properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-10(13)12(16)15(9-5-8-14)11-6-3-2-4-7-11/h2-4,6-7,10H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHVRZRJLTKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)


![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)

